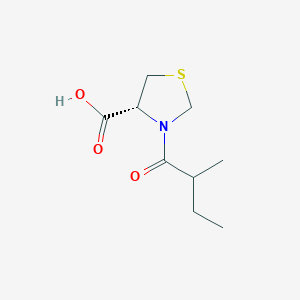

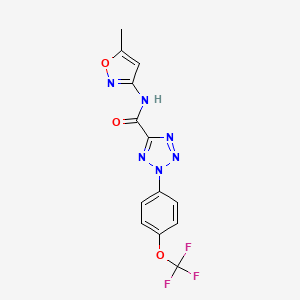

(4R)-3-(2-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4R)-3-(2-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid, also known as S-4-carboxyphenylglycine (S-4-CPG), is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. S-4-CPG is a derivative of phenylglycine, an amino acid that is commonly found in proteins. It has been shown to have various biochemical and physiological effects, making it a promising tool for researchers in the fields of neuroscience, pharmacology, and biochemistry.

Scientific Research Applications

Bioactivity and Pharmacological Potential

- The 1,3-thiazolidin-4-one nucleus, which includes (4R)-3-(2-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid, is noted for its significant pharmacological importance and is found in commercial pharmaceuticals. The compound and its analogues have shown potential activities against various diseases, and the promise of future developments in medicinal chemistry is highlighted. Moreover, the review discusses the synthesis, structure, stability, and biological potential of these compounds, including environmentally friendly green synthesis methodologies (Santos, Jones Junior, & Silva, 2018).

Impact on Anticancer Activities

- Thiazolidin-4-ones are recognized as an important heterocyclic ring system and a privileged scaffold in medicinal chemistry, which includes this compound. Recent scientific reports (2020-2021) have explored their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The review emphasizes the influence of different substituents in molecules on their biological activity, which can aid in the rational design of new small molecules with biological activity (Mech, Kurowska, & Trotsko, 2021).

Exploration in Chemical Synthesis

- A study describes the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, suggesting a diverse range of possible products depending on reaction conditions. High-resolution magnetic resonance spectra and ab initio calculations provided insights into the conformation of the products, highlighting the chemical versatility and synthetic potential of compounds like this compound (Issac & Tierney, 1996).

Biological Monitoring and Health Assessments

- The presence of sulfur-containing N-nitrosamino acids, including derivatives of thiazolidine-4-carboxylic acid, in human urine is noted. These compounds are suggested to provide indices for endogenous nitrosation reactions in the body and may serve in monitoring exposure to precursors such as aldehydes and nitrate/nitrite. This indicates potential applications in biological monitoring and health assessments (Ohshima et al., 1984).

Mechanism of Action

Target of Action

Similar compounds like 2-methylbutanoic acid have been found to be involved in various biochemical reactions .

Mode of Action

It’s known that similar compounds, such as tertiary butyl esters, have large applications in synthetic organic chemistry .

Biochemical Pathways

Related compounds like 2-methylbutanoic acid have been found to be involved in the synthesis of esters, which are important components in various biochemical pathways .

Pharmacokinetics

Similar compounds like 2-methylbutanoic acid have been found to be involved in various metabolic processes .

Result of Action

Related compounds like 2-methylbutanoic acid have been found to have significant effects on the flavor of fermented beverages .

Action Environment

It’s known that the enantiomeric ratios of related compounds like 2-methylbutanoic acid can be influenced by the fermentation process .

Properties

IUPAC Name |

(4R)-3-(2-methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3S/c1-3-6(2)8(11)10-5-14-4-7(10)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13)/t6?,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNBKHDSWBUSTG-MLWJPKLSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)N1CSCC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C(=O)N1CSC[C@H]1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,4,4,7,7,9,9-Octamethyl-5abeta-isopropyl-1,2,3,4,5a,7,8,9,10,10bbeta-decahydrobenzofuro[2,3-b]benzofuran-1,3,8,10-tetraone](/img/structure/B2422025.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2422027.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2422029.png)

![N-[2-[[3-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide](/img/structure/B2422031.png)

![Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B2422036.png)

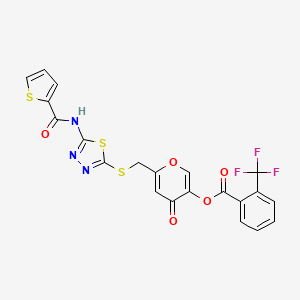

![2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2422043.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2422044.png)

![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-5-methylpyrimidine](/img/structure/B2422045.png)

![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2422046.png)